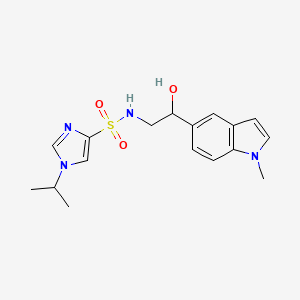

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-12(2)21-10-17(18-11-21)25(23,24)19-9-16(22)14-4-5-15-13(8-14)6-7-20(15)3/h4-8,10-12,16,19,22H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEAIRRMVKKBSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that integrates indole and imidazole functionalities, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

1. Chemical Structure and Properties

The compound's structure features an indole moiety linked to an imidazole sulfonamide, which contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 294.37 g/mol. The presence of both hydroxyl and sulfonamide groups enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This is crucial for enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The indole structure may interact with aromatic residues in receptors, modulating signaling pathways involved in cell proliferation and apoptosis.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and imidazole moieties. For instance, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.95 |

| Compound B | A375 | 4.20 |

| Compound C | HepG2 | 0.71 |

These findings suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells through its action on specific molecular targets.

3.2 Anti-inflammatory Properties

The compound's sulfonamide group may confer anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. Research indicates that similar compounds have shown promising results in reducing inflammation in animal models.

4. Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Indole Derivative | Lacks imidazole | Moderate anticancer activity |

| Imidazole Sulfonamide | Lacks indole | Lower receptor affinity |

| Simple Sulfonamide | No aromatic groups | Minimal biological activity |

The dual functionality of the indole and imidazole moieties in the target compound allows for broader interactions with biological targets compared to simpler analogs.

5. Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

Case Study 1: Antitumor Activity

A study by Zhang et al. demonstrated that derivatives containing both indole and imidazole structures showed significant antiproliferative effects on HepG2 cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Inflammation Model

Research involving animal models indicated that compounds similar to this compound significantly reduced markers of inflammation when administered prior to inflammatory stimuli.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The following table highlights key structural and synthetic differences between the target compound and related molecules:

*Calculated based on formula.

†Estimated range from provided derivatives.

Key Observations:

Core Heterocycles: The target compound’s imidazole sulfonamide core contrasts with the nitroimidazole in compound 1 and the benzoimidazolone in compound 4 . 2-Oxoindoline derivatives lack imidazole rings but share indole-related scaffolds, emphasizing divergent structural strategies for bioactivity.

Substituent Diversity :

- The hydroxyethyl-indole group in the target compound provides both hydrophilicity (via –OH) and aromaticity, whereas compound 1’s chloromethylphenyl group introduces electrophilic reactivity .

Synthetic Routes: Compound 1 is synthesized via chlorination (SOCl₂) , while compound 4 involves N-alkylation and cyclization .

Pharmacological and Physicochemical Implications

While pharmacological data for the target compound are absent in the evidence, structural comparisons suggest:

- Solubility: The hydroxyethyl group may enhance aqueous solubility compared to non-polar substituents (e.g., chloromethyl in compound 1).

- Stability : Sulfonamides are generally stable under physiological conditions, whereas nitro groups (compound 1) may undergo reductive metabolism.

- Target Selectivity : The indole moiety could confer affinity for serotonin receptors or kinase inhibitors, similar to 2-oxoindoline derivatives studied for biological activity .

Q & A

Q. What strategies resolve discrepancies between computational and experimental solubility data?

- Methodological Answer : Re-evaluate force field parameters in MD simulations (e.g., GAFF vs. OPLS). Experimentally, use a shake-flask method with saturation concentrations measured via UV/Vis. Adjust computational models using COSMO-RS or SMD solvation models to better match experimental solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.